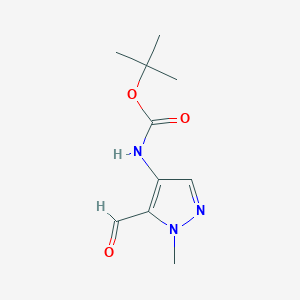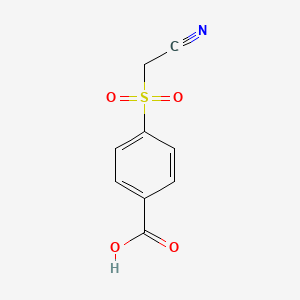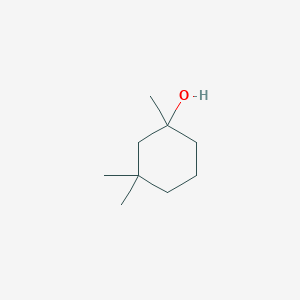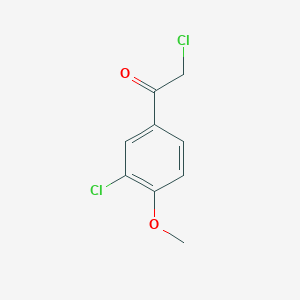
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone, also known as 3-Chloro-4-methoxyacetophenone, is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.620 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 . This indicates that the compound has a ketone functional group attached to a phenyl ring, which is further substituted with a chloro and a methoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.620 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Mechanism of Action
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has also been shown to have anti-inflammatory effects and to inhibit the release of glutamate, a neurotransmitter that can be toxic to neurons in high concentrations.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee in lab experiments is its potent GABA agonist properties, which make it a useful tool for studying the GABAergic system. However, 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee also has limitations, including its potential to cause sedation and its narrow therapeutic window.
Future Directions
There are a number of potential future directions for research on 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee. One area of interest is its potential neuroprotective effects in stroke and traumatic brain injury. 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has also been studied for its potential to enhance the effects of other drugs, such as opioids, which could have important clinical implications. Additionally, further research is needed to fully understand the mechanisms underlying 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee's effects on the brain and to develop more targeted therapeutic applications.
Scientific Research Applications
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has been extensively used in scientific research due to its potent GABA agonist properties. It has been shown to have a number of potential therapeutic applications, including as an anti-convulsant, anxiolytic, and sedative. 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has also been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury.
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(3-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXXAAPROLVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407049 | |
| Record name | 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79881-25-7 | |
| Record name | 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B3387185.png)
![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387190.png)

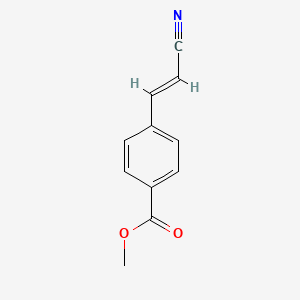
![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)
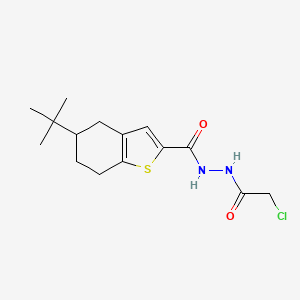
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
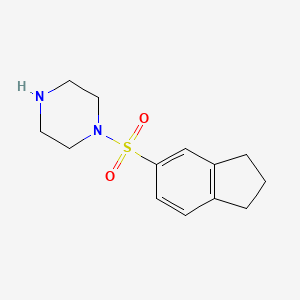
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
